molecular formula C14H13NO2 B12083125 6-(3-Methylbenzyl)nicotinic acid

6-(3-Methylbenzyl)nicotinic acid

Cat. No.: B12083125
M. Wt: 227.26 g/mol
InChI Key: FLISBTGYNPJDLM-UHFFFAOYSA-N
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Description

6-(3-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound features a nicotinic acid core with a 3-methylbenzyl group attached to the sixth position of the pyridine ring. Nicotinic acid and its derivatives are known for their roles in various biological processes, including acting as precursors to coenzymes involved in redox reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methylbenzyl)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine. This process can be carried out using nitric acid as the oxidizing agent at elevated temperatures (165-195°C) in a controlled reactor. The yield and selectivity of the product can be optimized by adjusting the reaction time and temperature .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Methylbenzyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: 6-(3-Carboxybenzyl)nicotinic acid.

    Reduction: 6-(3-Methylbenzyl)nicotinyl alcohol.

    Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Methylbenzyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methylbenzyl)nicotinic acid is closely related to that of nicotinic acid. It acts by interacting with specific receptors and enzymes involved in redox reactions. The compound can be converted into nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular metabolism. These coenzymes participate in various biochemical pathways, including glycolysis and the Krebs cycle, by acting as electron carriers .

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels and improving cardiovascular health.

    Nicotinamide: An amide derivative of nicotinic acid, used in skincare products and as a dietary supplement.

    Nicotinamide Riboside: A precursor to NAD, known for its potential anti-aging effects.

Uniqueness: 6-(3-Methylbenzyl)nicotinic acid is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural modification can potentially enhance its therapeutic properties or alter its metabolic pathways compared to its parent compound .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-[(3-methylphenyl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO2/c1-10-3-2-4-11(7-10)8-13-6-5-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17)

InChI Key

FLISBTGYNPJDLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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